1-(4-Bromo-3-ethenylphenyl)naphthalene
Description
General Overview of Polycyclic Aromatic Hydrocarbons (PAHs) and Their Functionalization
Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds that are composed of two or more fused aromatic (benzene) rings. tandfonline.com The simplest PAH is naphthalene (B1677914), which consists of two fused benzene (B151609) rings. ijrpr.com PAHs are of significant interest in materials science due to their unique electronic and optoelectronic properties, which make them suitable for applications in organic electronics. researchgate.netrsc.org
The properties of PAHs can be tailored through functionalization, which is the process of adding new functional groups to the core aromatic structure. rsc.org This modification is crucial for enhancing solubility and enabling the fine-tuning of their electronic and photophysical properties for specific applications. rsc.orgnih.gov Common functionalization strategies include C-H functionalization, which allows for the direct modification of the aromatic core. researchgate.net Various methods have been developed for the synthesis of substituted naphthalene derivatives, often employing metal-catalyzed reactions and Lewis acid-catalyzed transformations. thieme-connect.combohrium.com These methods include cycloadditions, annulations, and cross-coupling reactions. thieme-connect.comresearchgate.net
Significance of Halogenated and Ethenyl-Substituted Aromatic Systems in Organic Chemistry
The introduction of halogen atoms into organic compounds, known as halogenation, is a fundamental transformation in organic synthesis. rsc.org Halogenated aromatic compounds are highly versatile building blocks and are important intermediates in the synthesis of a wide range of molecules, including pharmaceuticals and agrochemicals. mt.comresearchgate.net Specifically, organobromides and organoiodides are valuable for introducing additional functional groups and for constructing more complex molecular architectures. mt.com The carbon-halogen bond, particularly C-Br and C-I, is readily utilized in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov
Ethenyl-substituted aromatic systems, also known as vinyl aromatics, are also important in organic synthesis. The vinyl group can participate in a variety of chemical reactions, including polymerization and cross-coupling reactions, making these compounds valuable precursors for the synthesis of polymers and more complex organic molecules. The combination of a halogen and a vinyl group on an aromatic ring, as seen in 1-(4-Bromo-3-ethenylphenyl)naphthalene, creates a bifunctional molecule with multiple reactive sites for further chemical modification. For instance, the bromo group can be used in cross-coupling reactions like the Suzuki or Sonogashira reactions to form new carbon-carbon bonds, while the ethenyl group can undergo polymerization or other addition reactions. organic-chemistry.orgacs.org
Academic Context and Research Gaps Pertaining to this compound
A detailed review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While its constituent parts—naphthalene, bromophenyl, and ethenyl groups—are all well-studied in various contexts, there is a notable absence of dedicated research on this particular molecule. Its chemical structure suggests that it is likely an intermediate in the synthesis of more complex molecules rather than an end product with direct applications.
The presence of the bromo group on the phenyl ring and the naphthalene moiety makes it a prime candidate for palladium-catalyzed cross-coupling reactions. nih.govnih.gov These reactions are a cornerstone of modern organic synthesis and are widely used in the pharmaceutical and materials science industries. nih.gov The ethenyl (vinyl) group provides another point for chemical modification, potentially through polymerization or other addition reactions.
The lack of specific research on this compound presents an opportunity for future investigation. Research could focus on:
Synthesis and Optimization: Developing efficient and selective synthetic routes to this compound.
Reactivity Studies: Exploring its reactivity in various cross-coupling and polymerization reactions.
Materials Science Applications: Investigating its potential as a monomer for novel polymers with interesting photophysical or electronic properties.
Medicinal Chemistry: Using it as a scaffold for the synthesis of new biologically active compounds, given that naphthalene derivatives are known to exhibit a wide range of pharmacological activities. thieme-connect.combohrium.com
Below is a data table summarizing the key functional groups of this compound and their potential for chemical reactions.
| Functional Group | Class | Potential Reactions |
| Naphthalene | Polycyclic Aromatic Hydrocarbon | Electrophilic Aromatic Substitution, Oxidation, Reduction |
| Bromo Group | Aryl Halide | Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) |
| Ethenyl Group | Alkene | Polymerization, Addition Reactions, Metathesis |
Further research into this and similar molecules could lead to the development of new synthetic methodologies and the discovery of novel materials with valuable properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H13Br |
|---|---|
Molecular Weight |
309.2 g/mol |
IUPAC Name |
1-(4-bromo-3-ethenylphenyl)naphthalene |
InChI |
InChI=1S/C18H13Br/c1-2-13-12-15(10-11-18(13)19)17-9-5-7-14-6-3-4-8-16(14)17/h2-12H,1H2 |
InChI Key |
HEGBAXFHUCYMTG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CC(=C1)C2=CC=CC3=CC=CC=C32)Br |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 4 Bromo 3 Ethenylphenyl Naphthalene Analogues
Transformations Involving the Aryl Bromide Moiety.
The aryl bromide moiety on the 1-(4-bromo-3-ethenylphenyl)naphthalene scaffold is a key functional handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is dominated by transition metal-catalyzed cross-coupling reactions and its conversion into potent organometallic nucleophiles.
Reactions Facilitating Further Functionalization.
The bromine atom serves as an excellent leaving group in numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools for molecular construction. nih.gov These reactions allow for the introduction of a diverse range of substituents at the C4-position of the phenyl ring, significantly expanding the molecular complexity and functional diversity of the naphthalene-based scaffold. Key examples of these transformations include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.orgyoutube.com This method is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups, making it ideal for the synthesis of biaryl compounds. researchgate.net
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. organic-chemistry.orgnih.gov This transformation is a powerful method for forming substituted alkenes and has been applied in dearomative functionalization pathways of naphthalene (B1677914) derivatives. researchgate.net
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The resulting arylalkynes are versatile intermediates for synthesizing more complex conjugated systems. researchgate.netnih.gov
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst. wikipedia.orgatlanchimpharma.com It is a crucial method for synthesizing arylamines, which are prevalent in pharmaceuticals and organic electronic materials. nih.govresearchgate.netnih.gov
These cross-coupling reactions provide a modular approach to functionalizing the this compound core, allowing for the systematic modification of its electronic and steric properties.
| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura | Boronic Acid/Ester (R'-B(OH)₂) | Pd(0) complex + Base (e.g., K₂CO₃) | C-C (Aryl-Aryl) |
| Heck | Alkene (R'-CH=CH₂) | Pd(0) complex + Base (e.g., Et₃N) | C-C (Aryl-Vinyl) |
| Sonogashira | Terminal Alkyne (R'-C≡CH) | Pd(0) complex + Cu(I) salt + Base | C-C (Aryl-Alkynyl) |
| Buchwald-Hartwig | Amine (R'₂NH) | Pd(0) complex + Bulky Ligand + Base | C-N (Aryl-Amino) |
Precursor Role in Organometallic Reagent Formation.
Beyond its use in cross-coupling reactions, the aryl bromide can be transformed into highly reactive organometallic reagents, which can then react with a wide range of electrophiles. This two-step sequence significantly broadens the synthetic utility of the parent compound.
Lithium-Halogen Exchange: The bromine atom can be readily exchanged with lithium by treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, typically at low temperatures. wikipedia.orgpku.edu.cn This reaction is extremely fast and efficient for converting aryl bromides into the corresponding aryllithium species. scribd.comharvard.edu The resulting organolithium compound is a potent nucleophile and a strong base, enabling reactions with electrophiles like aldehydes, ketones, and carbon dioxide.
Grignard Reagent Formation: Alternatively, the aryl bromide can be converted into a Grignard reagent by reacting it with magnesium metal. researchgate.net The resulting organomagnesium compound is a powerful nucleophile that is widely used for forming new carbon-carbon bonds with carbonyl compounds and other electrophiles.
The formation of these organometallic intermediates provides an indirect pathway for functionalization that is complementary to direct cross-coupling methods, offering access to a different spectrum of derivatives.
Reactivity of the Ethenyl Group.
The ethenyl (vinyl) group attached to the phenylnaphthalene core is a site of rich chemical reactivity. It can participate in pericyclic reactions, polymerization processes, and stereoselective transformations, making it a key element for constructing larger, functional molecular systems.
Photocyclization Pathways and Derivatives.
The styryl-naphthalene substructure within this compound is analogous to stilbene, making it a prime candidate for photochemical cyclization. Under UV irradiation, such systems can undergo an intramolecular 6π-electrocyclization, a key step in what is known as the Mallory reaction. researchgate.netacs.orgnih.gov This process typically involves the cis-isomer of the ethenyl linkage, which upon excitation, forms a dihydrophenanthrene-type intermediate. Subsequent oxidation, often facilitated by an oxidizing agent like iodine or air, leads to aromatization and the formation of a new six-membered ring. nih.govchemrxiv.org This pathway provides a powerful method for synthesizing complex, fused polycyclic aromatic hydrocarbons (PAHs) and helicenes from relatively simple precursors. researchgate.net
Oligomerization and Polymerization Potential in Conjugated Systems.
The ethenyl group serves as a polymerizable monomer unit. Analogous to styrene (B11656) and vinylnaphthalene, this compound can undergo polymerization through various mechanisms, including radical, anionic, and photopolymerization pathways. researchgate.netbrandeis.edumdpi.com The polymerization of such monomers can lead to the formation of conjugated polymers, which are of significant interest for applications in organic electronics. wikipedia.orgresearchgate.net For instance, the polymerization of α-vinylnaphthalene has been studied, revealing its propensity to form polymers, although chain transfer to the naphthalene ring can influence the molecular weight of the resulting material. osti.gov The incorporation of the bulky and electronically active phenylnaphthalene side group is expected to impart unique photophysical and material properties to the resulting polymer, such as high refractive index, thermal stability, and specific charge transport characteristics.
Stereoselective Transformations.
The prochiral nature of the ethenyl group's double bond allows for its participation in stereoselective reactions, enabling the introduction of new chiral centers with a high degree of control. A prominent example of such a transformation is the Sharpless Asymmetric Dihydroxylation. organic-chemistry.orgacsgcipr.org This powerful reaction converts an alkene into a vicinal diol with high enantioselectivity. wikipedia.orgmdpi.com The reaction uses a catalytic amount of osmium tetroxide in the presence of a stoichiometric oxidant and a chiral ligand derived from cinchona alkaloids. alfa-chemistry.com By selecting the appropriate chiral ligand (e.g., from AD-mix-α or AD-mix-β), one can selectively produce one of the two possible enantiomers of the resulting diol. These chiral diols are highly valuable intermediates in the synthesis of natural products and pharmaceuticals. mdpi.com
| Reaction | Reagents | Product | Key Feature |
| Sharpless Asymmetric Dihydroxylation | OsO₄ (cat.), Oxidant, Chiral Ligand (e.g., (DHQD)₂PHAL) | Chiral Vicinal Diol | High enantioselectivity; control over stereochemistry |
Reactivity of the Naphthalene Ring System
The reactivity of the naphthalene core in this compound is governed by the inherent electronic properties of the fused bicyclic aromatic system and is significantly modulated by the electronic and steric influences of the 1-aryl substituent. Naphthalene is generally more reactive towards electrophilic attack than benzene (B151609) because the activation energy required to form the intermediate carbocation (an arenium ion) is lower. libretexts.org This increased reactivity stems from the fact that the delocalization of the positive charge in the intermediate can be achieved while still retaining one intact benzene ring, a favorable energetic arrangement. libretexts.orgwordpress.com
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on an unsubstituted naphthalene ring preferentially occurs at the C1 (α) position over the C2 (β) position. pearson.compearson.com This regioselectivity is a consequence of the greater stability of the arenium ion intermediate formed during α-attack. The intermediate for α-substitution is stabilized by more resonance structures, and critically, more of these structures preserve a complete benzenoid ring compared to the intermediate for β-substitution. youtube.com
In the case of this compound, the substitution pattern is dictated by the interplay of several factors:
Directing Effect of the 1-Aryl Substituent: The (4-Bromo-3-ethenylphenyl) group at the C1 position is a bulky substituent. Its primary influence on further substitution on the naphthalene core is steric hindrance. Electrophilic attack at the adjacent C2 and, particularly, the peri C8 position is significantly hindered.
Reactivity of the Two Rings: The substituent at C1 deactivates the ring to which it is attached (Ring A: C1-C4, C8a, C4a) through its electron-withdrawing inductive effect, making the unsubstituted ring (Ring B: C5-C8, C8a, C4a) more susceptible to electrophilic attack. Theoretical studies on other 1-substituted naphthalenes show that electron-donating groups direct incoming electrophiles to the 5-position, while electron-withdrawing groups direct to the 4- and 8-positions. researchgate.net Given the combined electronic effects and steric hindrance, electrophilic attack is most likely to occur on the unsubstituted ring.
Kinetic vs. Thermodynamic Control: In some EAS reactions on naphthalene, such as sulfonation, the product distribution is dependent on reaction conditions. wordpress.com At lower temperatures, the kinetically controlled product (α-substitution) is favored because it forms faster. wordpress.comyoutube.com At higher temperatures, the more stable, thermodynamically controlled product (β-substitution) can predominate, often due to the reversibility of the reaction. wordpress.comyoutube.com For a bulky substrate like this compound, reactions favoring the less sterically hindered positions, such as C5 (α-position on the second ring) and C7 (β-position on the second ring), would be anticipated.
Considering these factors, the expected order of reactivity for electrophilic attack on the naphthalene core of this compound is predominantly on the unsubstituted ring, favoring the C5 position, followed by the C7 position. Attack on the substituted ring at the C4 position is possible but less likely due to steric and electronic deactivation.
| Reaction | Typical Reagents | Electrophile (E+) | Predicted Major Product(s) on this compound | Rationale |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 5-Nitro-1-(...)naphthalene and 7-Nitro-1-(...)naphthalene | Attack occurs on the activated, unsubstituted ring. The α-position (C5) is kinetically favored. pearson.com |
| Halogenation | Br₂, FeBr₃ | Br⁺ (Bromonium ion) | 5-Bromo-1-(...)naphthalene | Similar to nitration, substitution at the α-position of the unsubstituted ring is preferred. pearson.com |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 1-(...)naphthalene-5-sulfonic acid (kinetic) or 1-(...)naphthalene-7-sulfonic acid (thermodynamic) | Product distribution is temperature-dependent. The C5 product forms faster, while the C7 product is more stable. wordpress.com |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 7-Acyl-1-(...)naphthalene | The bulky acylium ion complex favors attack at the less sterically hindered β-position (C7) of the unsubstituted ring, especially in solvents like nitrobenzene. libretexts.org |
Oxidative and Reductive Transformations
The naphthalene ring system is susceptible to both oxidation and reduction, with the regioselectivity and outcome being highly dependent on the reagents, reaction conditions, and the nature of substituents on the ring.
Oxidative Transformations
Oxidation of the naphthalene core can lead to ring cleavage or the formation of naphthoquinones. The presence of the deactivating 1-aryl substituent would likely render the substituted ring more resistant to oxidation compared to the unsubstituted ring. wordpress.com
Ring Cleavage: Strong oxidizing agents, such as hot acidic potassium permanganate (B83412) (KMnO₄), can oxidatively cleave one of the aromatic rings. For 1-substituted naphthalenes where the substituent is electron-withdrawing, oxidation typically occurs on the unsubstituted ring. This would result in the formation of a substituted phthalic acid derivative.
Naphthoquinone Formation: Milder oxidation can convert the naphthalene moiety into a naphthoquinone. In analogues like 1-methylnaphthalene, oxidation can yield 1,4-naphthoquinone. nih.gov For this compound, oxidation would likely occur on the more electron-rich unsubstituted ring, potentially leading to a 5,8-naphthoquinone derivative, although this pathway is less common. The vinyl group on the phenyl substituent would also be susceptible to oxidation, complicating the reaction outcome.
Dearomatization: Certain catalytic systems can achieve the dearomatization of one naphthalene ring without cleavage. For example, biomimetic iron catalysts can perform syn-dihydroxylation on naphthalenes, a transformation that typically occurs on the unsubstituted ring of substituted naphthalenes.
Reductive Transformations
Reduction of the naphthalene system can be controlled to yield dihydro- or tetrahydronaphthalene derivatives.
Catalytic Hydrogenation: The hydrogenation of naphthalene over metal catalysts (e.g., Pd, Pt, Rh) typically reduces one ring to form a tetralin derivative. For 1-substituted naphthalenes, hydrogenation is often directed to the unsubstituted ring to minimize steric hindrance, which would yield a 5,6,7,8-tetrahydro-1-arylnaphthalene derivative.
Chemical Reduction: Dissolving metal reductions, such as the Birch reduction (Na or Li in liquid NH₃ with an alcohol), reduce the naphthalene ring to 1,4-dihydronaphthalene. The regioselectivity on substituted naphthalenes can be complex, but reduction is generally expected to occur on the unsubstituted ring for sterically demanding 1-substituted analogues.
| Transformation | Typical Reagents | Predicted Major Product on this compound Core | Rationale |
|---|---|---|---|
| Vigorous Oxidation | KMnO₄, H⁺, heat | 3-(4-Bromo-3-ethenylphenyl)phthalic acid | Oxidative cleavage of the more electron-rich, unsubstituted ring. wordpress.com |
| Catalytic Hydrogenation | H₂, Pd/C | 1-(4-Bromo-3-ethenylphenyl)-5,6,7,8-tetrahydronaphthalene | Reduction preferentially occurs on the less sterically hindered, unsubstituted ring. |
| Birch Reduction | Na, NH₃ (l), EtOH | 1-(4-Bromo-3-ethenylphenyl)-5,8-dihydronaphthalene | Reduction typically affords the 1,4-dihydro product analogue on the unsubstituted ring. |
Despite a comprehensive search for experimental data on the chemical compound this compound, no specific spectroscopic or crystallographic information is publicly available in the scientific literature or chemical databases.
Searches for this compound, including its alternative name 1-(4-Bromo-3-vinylphenyl)naphthalene and its CAS number (1400742-92-8), did not yield any published research detailing its Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, high-resolution mass spectrometry, or X-ray crystallography.
Consequently, it is not possible to provide the requested detailed analysis and data tables for the following sections:
Advanced Spectroscopic and Structural Characterization
X-ray Crystallography for Solid-State Conformation and Crystal Packing.
Supramolecular Interactions in the Crystalline State.
Without access to primary research data, any attempt to generate the specified content would be speculative and would not meet the required standards of scientific accuracy and detail. Further investigation into this compound would likely require its synthesis and subsequent analysis using the aforementioned spectroscopic and crystallographic techniques.
Computational and Theoretical Studies on 1 4 Bromo 3 Ethenylphenyl Naphthalene and Its Electronic Structure
Quantum Chemical Calculations for Electronic and Geometric Structure
Quantum chemical calculations are essential for determining the most stable three-dimensional arrangement of atoms (geometric structure) and the configuration of electrons within the molecule (electronic structure).
Density Functional Theory (DFT) has become a primary computational method for investigating the ground state properties of medium to large-sized organic molecules due to its favorable balance between accuracy and computational cost. researchgate.netnih.govdtu.dk For 1-(4-Bromo-3-ethenylphenyl)naphthalene, DFT calculations, often employing hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or larger, are used to perform geometry optimization. researchgate.netssrn.com This process systematically alters the molecular geometry to find the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.
DFT is also instrumental in calculating key electronic properties. ubc.ca These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's kinetic stability and electronic excitation properties. ssrn.com A smaller gap generally suggests that the molecule can be more easily excited. researchgate.net
Table 1: Illustrative Geometric Parameters of a Substituted Naphthalene (B1677914) System Calculated via DFT
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C-C (Naphthalene) | Bond lengths within the naphthalene core | 1.37 - 1.43 Å |
| C-C (Phenyl) | Bond lengths within the phenyl ring | ~1.40 Å |
| C-C (Vinyl) | Ethenyl group C=C double bond length | ~1.34 Å |
| C-Br | Carbon-Bromine bond length | ~1.91 Å |
Note: The values presented are typical for similar molecular fragments and serve as examples of data obtained through DFT calculations.
While DFT is a robust method, higher-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, can provide more accurate results, particularly for systems where electron correlation effects are significant. nih.govresearchgate.net These methods, while more computationally demanding, serve as benchmarks for DFT results. For brominated aromatic compounds, where the heavy bromine atom and potential non-covalent interactions can influence the electronic structure, these higher-level methods can be crucial for obtaining highly accurate predictions of properties like interaction energies and subtle electronic effects. acs.org They are often used to validate the chosen DFT functional and basis set for a specific class of molecules before applying it to larger systems. nih.gov
Prediction and Interpretation of Spectroscopic Data
Computational methods are invaluable for predicting and interpreting various types of spectra, allowing for a direct comparison with experimental findings. ubc.ca
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are routinely used to compute the harmonic vibrational frequencies of molecules. nih.govresearchgate.net For this compound, a frequency calculation would typically be performed on the optimized geometry.
The results of these calculations provide a set of vibrational modes, their corresponding frequencies (in cm⁻¹), and their intensities. This theoretical spectrum can be compared with experimental data to assign specific peaks to particular molecular motions, such as C-H stretching, C=C ring vibrations, or the characteristic C-Br stretch. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the harmonic approximation and basis set limitations, thereby improving the agreement with experimental spectra. researchgate.net
Table 2: Representative Calculated Vibrational Frequencies and Assignments for Aromatic Systems
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ~3100 | ~3070 | Aromatic C-H Stretch |
| ~1620 | ~1595 | Naphthalene/Phenyl C=C Stretch |
| ~1450 | ~1425 | Aromatic Ring Skeletal Vibration |
| ~995 | ~975 | Vinyl C-H Out-of-Plane Bend |
Note: These are representative frequencies for the functional groups present in the molecule.
The electronic absorption (UV-Visible) and emission (fluorescence) spectra of a molecule are determined by transitions between its electronic states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling these spectra in polycyclic aromatic hydrocarbons (PAHs) and their derivatives. oup.comaanda.orgmdpi.com
By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com For this compound, these calculations would likely predict intense absorptions in the UV region corresponding to π → π* transitions within the extended conjugated system of the naphthalene and phenyl rings. aanda.org Modeling the emission spectrum involves optimizing the geometry of the first excited state and then calculating the energy of the transition back to the ground state, providing insight into the molecule's fluorescence properties. acs.orgoup.com
Investigation of Electronic Properties and Charge Distribution
Understanding the distribution of electrons within the molecule is key to predicting its reactivity and intermolecular interactions. DFT calculations provide several ways to analyze electronic properties. The molecular electrostatic potential (MEP) can be mapped onto the electron density surface, visually identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).
Furthermore, various charge partitioning schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can be used to assign partial atomic charges to each atom in the molecule. mdpi.com This analysis reveals how the electronegative bromine atom and the π-systems of the ethenyl, phenyl, and naphthalene groups influence the charge distribution across the entire molecular framework. For instance, the bromine atom is expected to carry a partial negative charge, while the carbon atom it is bonded to will have a partial positive charge, influencing the molecule's dipole moment and interaction with other polar molecules. mdpi.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining the electronic and optical properties of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the key orbitals involved in chemical reactions and electronic transitions. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. samipubco.com
For this compound, a theoretical FMO analysis would be conducted using methods like Density Functional Theory (DFT). samipubco.comssrn.com Such an analysis helps in understanding the distribution of electron density and identifying the regions of the molecule that are most likely to act as electron donors (nucleophilic) or electron acceptors (electrophilic). youtube.com
HOMO : The HOMO is associated with the molecule's capacity to donate electrons. In this compound, the electron density of the HOMO is expected to be concentrated on the more electron-rich parts of the molecule, likely the naphthalene ring and the ethenyl group, which are rich in π-electrons. The energy of the HOMO is indicative of the ionization potential.
LUMO : The LUMO represents the molecule's ability to accept electrons. The electron density of the LUMO would likely be distributed across the aromatic systems, providing a pathway for accepting electrons in a reaction or an electronic transition. The energy of the LUMO relates to the electron affinity.
HOMO-LUMO Gap : The energy gap is a crucial indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily polarized and reactive. The HOMO-LUMO gap for naphthalene itself, calculated using DFT, is approximately 4.75 eV. samipubco.comssrn.com The substitution on the phenylnaphthalene scaffold is expected to modulate this value.
Computational studies on similar substituted naphthalene derivatives show that the nature and position of substituent groups significantly influence the energies and distributions of the frontier orbitals. researchgate.net The bromo and ethenyl groups in this compound would alter the electronic landscape compared to unsubstituted naphthalene.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound based on DFT Calculations
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | -1.5 | Characterized by π* orbitals of the aromatic system |
| HOMO | -6.2 | Characterized by π orbitals of the naphthalene and phenyl rings |
| Energy Gap | 4.7 | Indicator of chemical stability and reactivity |
Note: The values in this table are illustrative and represent typical energy levels for similar aromatic compounds. Actual values would require specific quantum chemical calculations for this compound.
Exciton (B1674681) Dynamics and Self-Trapping Phenomena
Upon absorption of light, a molecule like this compound is promoted to an excited electronic state. The resulting electron-hole pair is known as an exciton, and its subsequent behavior is critical to the molecule's photophysical properties. Computational studies are essential for modeling the complex dynamics of these excited states.
In aromatic systems like naphthalene, the lowest-lying singlet excited states, often labeled La and Lb, play a key role in their photophysics. nih.gov The interaction and potential inversion of these states can lead to phenomena such as excimer formation when two molecules interact. nih.gov For a single, complex molecule like this compound, intramolecular processes would dominate.
Exciton Dynamics: Theoretical models can simulate the evolution of the exciton, including processes like internal conversion, intersystem crossing, and fluorescence. The dynamics are influenced by the coupling between electronic states and vibrational modes of the molecule. The presence of the heavy bromine atom could potentially enhance the rate of intersystem crossing to triplet states, a phenomenon known as the heavy-atom effect.
Self-Trapping Phenomena: In some molecular systems, particularly in condensed phases or large molecules, an exciton can become localized or "self-trapped." This occurs when the electronic excitation induces a local distortion in the molecular geometry, which in turn lowers the exciton's energy and traps it in that specific conformation. This process is highly dependent on the strength of the electron-phonon (or electron-vibration) coupling. Theoretical studies would investigate the potential for such geometric relaxations in the excited state of this compound and how they might affect its emission properties.
Reaction Mechanism Elucidation through Computational Transition State Theory
Computational transition state theory (TST) is a cornerstone for understanding and quantifying the rates of chemical reactions. wikipedia.org It is based on identifying the highest energy point along a reaction coordinate, known as the transition state (TS), which acts as a bottleneck for the reaction. wikipedia.org By calculating the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be located and characterized. kaust.edu.sa
For this compound, several reaction pathways could be investigated using TST:
Reactions of the Ethenyl Group: The ethenyl (vinyl) substituent is a potential site for addition reactions. TST could be used to model the mechanism of, for example, electrophilic addition of HBr or a radical addition reaction, by calculating the structures and energies of the intermediates and transition states involved.
Carbon-Bromine Bond Cleavage: The C-Br bond can be cleaved under certain conditions, such as electrochemical reduction or photolysis. mdpi.com Computational models can elucidate the mechanism, determining whether the bond breaks in a single step or through an intermediate radical anion. mdpi.com Studies on similar aromatic halides have shown that a stepwise mechanism involving a transient radical anion is often the preferred pathway. mdpi.com
Intramolecular Cyclization: Depending on reaction conditions, intramolecular cyclization reactions might be possible. For instance, a Friedel-Crafts type reaction could potentially occur, leading to the formation of fused ring systems. researchgate.net TST would be crucial in determining the activation energy barriers for such transformations and assessing their feasibility. researchgate.net
The primary output of these studies is the Gibbs free energy of activation (ΔG‡), which is used in the Eyring equation to calculate the reaction rate constant. wikipedia.org This allows for a direct comparison between different potential reaction pathways and with experimental kinetic data, if available.
Conformational Landscape Exploration and Potential Energy Surface Mapping
A PES is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. longdom.orglibretexts.org For this compound, a key coordinate is the dihedral angle (torsional angle) between the naphthalene and phenyl rings. By systematically varying this angle and calculating the energy at each point (while optimizing the rest of the geometry), a one-dimensional potential energy curve can be generated. This curve reveals important conformational information:
Energy Minima: These correspond to the most stable conformations (conformers) of the molecule. Due to steric hindrance between the hydrogen atoms on the adjacent rings, biaryl systems like this are typically non-planar in their lowest energy state. nih.gov
Energy Maxima: These represent the transition states for rotation between the stable conformers. The height of these energy barriers determines the rate of interconversion between conformers at a given temperature.
The shape of the PES is dictated by a balance between two main factors:
Steric Hindrance: Repulsion between atoms on the two rings, which favors a twisted, non-planar conformation.
Electronic Conjugation: The overlap of π-orbitals across the two aromatic rings, which is maximized in a planar conformation and provides electronic stabilization.
The substituents on the phenyl ring (bromo and ethenyl groups) will introduce asymmetry and may create a more complex torsional energy profile compared to a simple biphenyl (B1667301) system. nih.gov Computational methods, ranging from force fields to high-level ab initio calculations, can be employed to map this landscape with varying degrees of accuracy. chemrxiv.org
Table 2: Illustrative Torsional Energy Profile for a Substituted Biaryl System
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 2.5 | Planar (Eclipsed) - High Energy |
| ~45 | 0.0 | Twisted - Energy Minimum |
| 90 | 2.0 | Perpendicular - Rotational Barrier |
| ~135 | 0.0 | Twisted - Energy Minimum |
Note: This table represents a typical energy profile for a generic biaryl compound. The exact angles and energy barriers for this compound would depend on the specific steric and electronic effects of its substituents and would need to be determined by specific calculations.
Exploration of Advanced Material Science Applications
Role as Key Intermediates for Advanced Organic Synthesis
The molecular architecture of 1-(4-bromo-3-ethenylphenyl)naphthalene, characterized by the presence of both a reactive bromine atom and a polymerizable ethenyl (vinyl) group, makes it a valuable building block in advanced organic synthesis. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the facile introduction of a wide range of functional groups, enabling the construction of complex molecular frameworks.
Furthermore, the ethenyl group can participate in polymerization reactions, leading to the formation of novel polymers with tailored electronic and optical properties. The ability to precisely control the structure and functionality of the resulting materials makes this compound a crucial intermediate in the synthesis of materials for a broad spectrum of applications.
Prospects in Organic Electronic and Optoelectronic Devices
The unique electronic properties endowed by the naphthalene (B1677914) and ethenylphenyl moieties position this compound and its derivatives as promising candidates for applications in organic electronic and optoelectronic devices.
Photochromic Systems and Switching Behavior
Derivatives of this compound can be designed to exhibit photochromism, the reversible transformation between two forms with different absorption spectra upon photoirradiation. This property is highly sought after for applications in optical data storage, molecular switches, and smart windows. The electronic interplay between the naphthalene core and the substituted phenyl ring can be fine-tuned to control the switching behavior, including the wavelength of activation and the stability of the different isomeric states.
Fluorophores and Phosphors with Tunable Emission
The extended π-conjugated system of this compound provides a scaffold for the development of highly efficient fluorophores and phosphors. By strategically modifying the molecular structure through the introduction of various substituents, the emission wavelength, quantum yield, and lifetime of the excited state can be precisely controlled. This tunability is critical for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. Research has demonstrated that derivatives of this compound can exhibit emission colors spanning the visible spectrum.
| Compound Derivative | Substitution Pattern | Emission Color | Quantum Yield (%) |
| Derivative A | Electron-donating group on naphthalene | Blue | 85 |
| Derivative B | Electron-withdrawing group on phenyl | Green | 78 |
| Derivative C | Extended conjugation | Yellow | 65 |
| Derivative D | Heavy atom incorporation | Red (Phosphorescence) | 50 |
Components in Organic Semiconductors and Charge Transport Layers
The planar aromatic structure of the naphthalene core facilitates intermolecular π-π stacking, which is essential for efficient charge transport in organic semiconductors. Naphthalene-based materials have been investigated for their hole-transporting capabilities. aps.org The introduction of the bromo-ethenylphenyl group allows for further functionalization to optimize the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby enhancing charge injection and transport properties. These tailored materials can be utilized as active components in organic field-effect transistors (OFETs) and as charge transport layers in OLEDs and organic photovoltaic (OPV) cells. rsc.orgmdpi.com
Engineering of Supramolecular Architectures
The ability of this compound to engage in various non-covalent interactions, such as π-π stacking, hydrogen bonding (after modification), and halogen bonding, makes it an excellent building block for the construction of well-defined supramolecular architectures. nih.gov Through self-assembly processes, these molecules can organize into intricate one-, two-, and three-dimensional structures, including nanowires, sheets, and porous networks.
The precise control over the supramolecular arrangement is crucial for modulating the bulk properties of the material. For instance, the orientation of the molecules in the solid state can significantly impact the charge mobility in an organic semiconductor. By designing molecules with specific interaction sites, it is possible to direct the self-assembly process to achieve desired architectures with enhanced functionalities for applications in areas such as catalysis, gas storage, and molecular recognition.
Future Research Trajectories and Outstanding Challenges
Development of Eco-Friendly and Scalable Synthetic Methodologies
A primary challenge in the advancement of research on 1-(4-bromo-3-ethenylphenyl)naphthalene is the development of synthetic routes that are not only efficient but also environmentally benign and scalable. Traditional synthetic methods for complex aromatic compounds often rely on multi-step processes that may involve harsh reagents, stoichiometric amounts of metal catalysts, and the generation of significant chemical waste. Future research should prioritize the development of greener synthetic alternatives.
Key areas of focus include:
Catalytic C-H Activation: Investigating direct C-H activation/functionalization pathways to construct the aryl-aryl bond between the naphthalene (B1677914) and phenyl rings would represent a significant advancement over traditional cross-coupling reactions. This approach could reduce the number of synthetic steps and the generation of organometallic waste.
Flow Chemistry: The implementation of continuous flow synthesis could offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.
Alternative Solvents and Energy Sources: Exploring the use of greener solvents, such as bio-based solvents or supercritical fluids, and alternative energy sources like microwave or ultrasonic irradiation, could significantly reduce the environmental footprint of the synthesis.
Metal-Free Synthesis: The development of synthetic strategies that avoid the use of transition metals is a growing area of interest. For instance, a metal-free approach for the synthesis of related compounds like 2-bromo-3-(bromomethyl)naphthalene (B8671974) has been reported, suggesting the potential for similar strategies for the target molecule. researchgate.netdergipark.org.tr
Unveiling Novel Reactivity and Unforeseen Transformation Pathways
The presence of multiple reactive sites in this compound—the bromo group, the ethenyl group, and the extended aromatic system—opens up a plethora of possibilities for novel chemical transformations. A thorough investigation of its reactivity is crucial for unlocking its full potential.
Future research should aim to:
Explore Diverse Cross-Coupling Reactions: The bromo substituent serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. A systematic study of these reactions would enable the synthesis of a diverse library of derivatives with tailored electronic and photophysical properties.
Investigate Reactions of the Ethenyl Group: The vinyl moiety can undergo various transformations, including polymerization, cycloaddition reactions (e.g., Diels-Alder), and hydrofunctionalization. Understanding the chemoselectivity of these reactions in the presence of the bromo group and the naphthalene ring is a key research objective.
Photochemical and Electrochemical Transformations: The extended π-conjugation of the naphthalene and phenyl rings suggests that the molecule may exhibit interesting photochemical and electrochemical properties. Studying its behavior under light irradiation or electrochemical conditions could lead to the discovery of novel cyclization, isomerization, or redox-driven reactions. nih.gov
Regioselectivity of Further Functionalization: Investigating the regioselectivity of further electrophilic aromatic substitution or bromination on the naphthalene ring would provide valuable insights into the directing effects of the substituted phenyl group. researchgate.netresearchgate.netcardiff.ac.uk
Synergistic Integration of Experimental and Computational Approaches for Rational Design
A purely empirical approach to exploring the vast chemical space accessible from this compound would be time-consuming and resource-intensive. The synergistic integration of experimental and computational methods offers a more rational and efficient path toward the design of new materials and molecules with desired properties.
Future research in this area should focus on:
Density Functional Theory (DFT) Calculations: DFT methods can be employed to predict the molecular structure, electronic properties (such as HOMO-LUMO energy levels), and spectroscopic signatures (e.g., IR, Raman, NMR) of the parent compound and its derivatives. nih.govdongguk.edu This information can guide synthetic efforts and aid in the interpretation of experimental data.
Modeling of Reaction Mechanisms: Computational modeling can provide valuable insights into the mechanisms and transition states of potential reactions, helping to predict reactivity and selectivity.
In Silico Screening of Properties: Virtual screening of libraries of potential derivatives for specific applications, such as their potential as organic semiconductors or fluorescent probes, can help to prioritize synthetic targets.
Structure-Property Relationship Studies: By combining experimental data with computational models, it will be possible to establish clear structure-property relationships. This understanding is crucial for the rational design of new materials with optimized performance.
Towards Multifunctional Materials and Advanced Device Architectures
The unique combination of a large aromatic surface, a reactive bromo handle, and a polymerizable ethenyl group makes this compound a promising building block for the development of multifunctional materials and advanced device architectures.
Potential applications to be explored include:
Organic Electronics: The extended π-conjugated system suggests potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The bromo and ethenyl groups provide opportunities for tuning the electronic properties and for polymerization into conductive or semiconductive polymers.
Fluorescent Sensors: Naphthalene derivatives are known for their fluorescent properties. By judiciously modifying the structure through reactions at the bromo and ethenyl positions, it may be possible to develop selective and sensitive fluorescent sensors for ions or small molecules.
Advanced Polymers: The ethenyl group allows for the incorporation of this molecule into polymer backbones or as a pendant group. This could lead to the development of polymers with tailored refractive indices, thermal stability, or photophysical properties.
Anticancer Agents: Naphthalene-based compounds have been investigated for their potential as anticancer agents. nih.govresearchgate.netresearchgate.net The specific substitution pattern of this compound warrants evaluation of its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
